N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)furan-2-carboxamide
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Overview
Description
N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)furan-2-carboxamide is a complex organic compound that features a naphthalene moiety linked to a furan ring via a carboxamide group
Mechanism of Action
Target of Action
It is known that furan derivatives, which include this compound, have a wide range of biological activities .
Mode of Action
Furan derivatives are known to interact with multiple receptors, which can lead to a variety of biological responses .
Biochemical Pathways
Furan derivatives are known to have diverse biological activities, suggesting they may interact with multiple biochemical pathways .
Pharmacokinetics
It is noted that the compound displays good metabolic stability and low inhibition of cyp450 enzymes , which are crucial for drug metabolism and could impact its bioavailability.
Result of Action
Given the broad biological activities of furan derivatives , it can be inferred that this compound may have diverse effects at the molecular and cellular level.
Biochemical Analysis
Biochemical Properties
N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)furan-2-carboxamide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. The compound exhibits weak intramolecular hydrogen bonding of the C–H···O type, which contributes to its stability and reactivity . The interactions with biomolecules are primarily stabilized by van der Waals forces, which play a crucial role in the compound’s biochemical properties .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s weak intramolecular hydrogen bonding and van der Waals forces contribute to its binding affinity with target biomolecules . These interactions can lead to enzyme inhibition or activation, depending on the specific biochemical context. Furthermore, the compound can influence gene expression by modulating transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound’s stability is maintained through weak intramolecular hydrogen bonding and van der Waals forces . Over time, the compound may undergo degradation, leading to changes in its biochemical properties and cellular effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)furan-2-carboxamide typically involves the reaction of 2-furoic acid with 2-amino-2-(naphthalen-1-yl)ethanol under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like pyridinium chlorochromate (PCC).
Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The furan ring can undergo electrophilic substitution reactions, particularly at the 5-position, using reagents like bromine or chlorine.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane (DCM) at room temperature.
Reduction: LiAlH4 in dry ether under reflux conditions.
Substitution: Halogenation using bromine in acetic acid at low temperatures.
Major Products
Oxidation: Formation of N-(2-oxo-2-(naphthalen-1-yl)ethyl)furan-2-carboxamide.
Reduction: Formation of N-(2-amino-2-(naphthalen-1-yl)ethyl)furan-2-carboxamide.
Substitution: Formation of 5-bromo-N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)furan-2-carboxamide.
Scientific Research Applications
N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)furan-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Comparison with Similar Compounds
Similar Compounds
- N-(2-hydroxy-2-(phenyl)ethyl)furan-2-carboxamide
- N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)thiophene-2-carboxamide
- N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)pyrrole-2-carboxamide
Uniqueness
N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)furan-2-carboxamide is unique due to the combination of its naphthalene and furan moieties, which confer distinct electronic and steric properties. This uniqueness can result in different reactivity and binding characteristics compared to similar compounds, making it a valuable molecule for specific applications in research and industry.
Properties
IUPAC Name |
N-(2-hydroxy-2-naphthalen-1-ylethyl)furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO3/c19-15(11-18-17(20)16-9-4-10-21-16)14-8-3-6-12-5-1-2-7-13(12)14/h1-10,15,19H,11H2,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLNVKOSUVTUVRO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(CNC(=O)C3=CC=CO3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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